N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide is a synthetic organic compound that belongs to the class of beta-alaninamides. These compounds are characterized by the presence of a beta-alanine backbone with various substituents. This particular compound features diethyl and methoxymethyl groups attached to the nitrogen atoms, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide typically involves the following steps:
Starting Materials: Beta-alanine, diethylamine, and methoxymethyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: Beta-alanine is first reacted with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the diethylamide intermediate. This intermediate is then treated with methoxymethyl chloride to introduce the methoxymethyl group, yielding the final product.
Industrial Production Methods
Industrial production methods for N3,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxymethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N3,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Involvement in metabolic or signaling pathways related to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~3~,N~3~-Diethyl-beta-alaninamide: Lacks the methoxymethyl group, potentially altering its chemical and biological properties.
N~3~,N~3~-Dimethyl-N-(methoxymethyl)-beta-alaninamide: Features dimethyl groups instead of diethyl, which may affect its reactivity and interactions.
Uniqueness
N~3~,N~3~-Diethyl-N-(methoxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and methoxymethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
63425-20-7 |
---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(diethylamino)-N-(methoxymethyl)propanamide |
InChI |
InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-9(12)10-8-13-3/h4-8H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
ZGWLKQVPAZMDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.